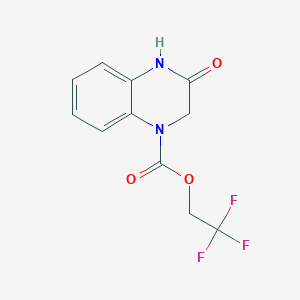
2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the trifluoroethyl group and the oxo group in the structure of this compound imparts unique chemical properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoroethyl iodide or trifluoroethyl bromide.
Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the quinoxaline ring or the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxo or hydroxyl groups, while substitution reactions can produce a variety of substituted quinoxalines.
Scientific Research Applications
2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the quinoxaline core can interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Similar structure but with the carboxylate group at a different position.
2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-sulfonate: Contains a sulfonate group instead of a carboxylate group.
2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-phosphate: Contains a phosphate group instead of a carboxylate group.
Uniqueness
2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to the specific positioning of the trifluoroethyl and oxo groups, which can influence its reactivity and interactions with other molecules. The presence of the trifluoroethyl group can also enhance its chemical stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H9F3N2O3 |
|---|---|
Molecular Weight |
274.20 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C11H9F3N2O3/c12-11(13,14)6-19-10(18)16-5-9(17)15-7-3-1-2-4-8(7)16/h1-4H,5-6H2,(H,15,17) |
InChI Key |
LCNRXZLJFBWQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


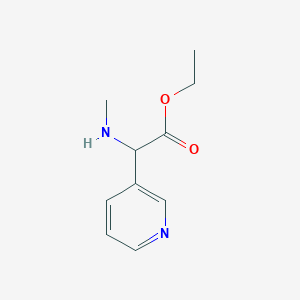
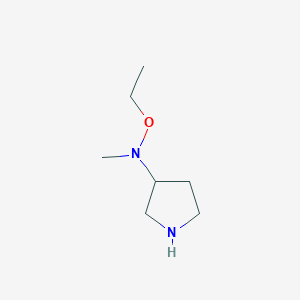


![Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13168534.png)
![1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13168539.png)
![1-[2-(Pyridin-3-yl)ethyl]guanidine](/img/structure/B13168540.png)
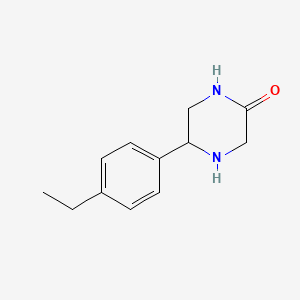
![Bicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13168544.png)
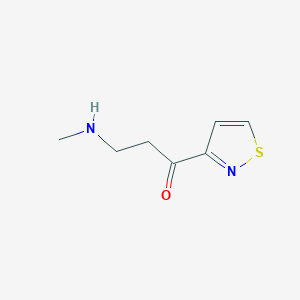
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13168552.png)
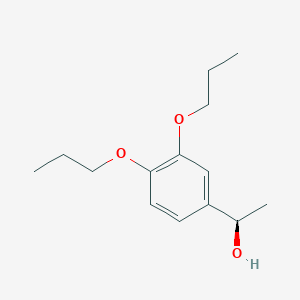
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)

